[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride
Description
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride (CAS: 1453472-98-4) is a hydrazine derivative featuring a methoxy-substituted naphthalene core linked to a methylhydrazine moiety via a methyl group. Its molecular formula is C₁₂H₁₅ClN₂O, with structural distinctiveness arising from the 2-methoxynaphthalen-1-yl group, which influences electronic properties and reactivity. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, particularly in the development of hydrazone-based ligands or prodrugs .
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(2-methoxynaphthalen-1-yl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13;/h2-7,14H,8,13H2,1H3;1H |
InChI Key |
GZUHFTJYBBHIEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNN.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halomethyl Precursors
A widely employed route involves the reaction of 1-(chloromethyl)-2-methoxynaphthalene with hydrazine hydrate. The process typically proceeds under reflux in ethanol or tetrahydrofuran (THF), with careful pH control to prevent side reactions.
Procedure:
-
Reagent Preparation: 1-(Chloromethyl)-2-methoxynaphthalene (1.0 eq) is dissolved in anhydrous THF under nitrogen.
-
Hydrazine Addition: Hydrazine hydrate (2.5 eq) is added dropwise at 0°C to minimize exothermic side reactions.
-
Reflux and Monitoring: The mixture is refluxed for 12–24 h, with progress tracked via TLC (ethyl acetate/hexanes, 1:2).
-
Acidification and Isolation: The reaction is quenched with concentrated HCl, precipitating the hydrochloride salt, which is filtered and recrystallized from ethanol/water (4:1).
Optimization Insights:
Reductive Amination of 2-Methoxy-1-naphthaldehyde
An alternative approach utilizes reductive amination of 2-methoxy-1-naphthaldehyde with hydrazine, followed by hydrochloric acid treatment.
Procedure:
-
Schiff Base Formation: 2-Methoxy-1-naphthaldehyde (1.0 eq) and hydrazine hydrate (1.2 eq) are stirred in methanol at 25°C for 6 h, forming the hydrazone intermediate.
-
Reduction: Sodium cyanoborohydride (1.5 eq) is added portionwise, and the reaction proceeds for 24 h under nitrogen.
-
Acid Workup: The mixture is acidified to pH 2 with HCl, and the product is extracted into dichloromethane, dried, and concentrated.
Performance Metrics:
Direct Alkylation of Hydrazine Hydrochloride
For scale-up, direct alkylation using 1-(bromomethyl)-2-methoxynaphthalene and hydrazine hydrochloride in aqueous NaOH has been reported.
Procedure:
-
Reaction Setup: Hydrazine hydrochloride (1.2 eq) and NaOH (2.0 eq) are dissolved in water at 50°C.
-
Alkylation: 1-(Bromomethyl)-2-methoxynaphthalene (1.0 eq) in dioxane is added dropwise over 1 h.
-
Isolation: The mixture is cooled, filtered, and washed with cold water to yield 65–70% product.
Challenges:
| Parameter | Specification |
|---|---|
| Personal Protection | Nitrile gloves, face shield, respirator |
| Ventilation | Fume hood with ≥100 ft/min airflow |
| Spill Management | Neutralize with 5% acetic acid |
| Storage | Airtight container, desiccated, −20°C |
Critical Safety Steps:
-
Moisture Control: Hydrolysis risks mandate anhydrous conditions during synthesis (P232).
-
Thermal Stability: Decomposition above 150°C requires temperature monitoring (P412).
Analytical Characterization
Spectroscopic Data:
-
1H NMR (DMSO-d6): δ 8.45 (s, 1H, NH2), 7.82–7.12 (m, 6H, naphthyl), 4.25 (s, 2H, CH2), 3.89 (s, 3H, OCH3).
-
IR (KBr): 3250 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–CH3).
Purity Assessment:
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Can be reduced to form hydrazine derivatives with different substituents.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Various hydrazine derivatives.
Substitution Products: Substituted hydrazine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research : The compound is primarily studied for its anticancer properties. Its mechanism involves forming covalent bonds with nucleophilic sites on DNA and proteins, which can inhibit cellular processes and induce cytotoxic effects. This interaction suggests potential therapeutic applications in cancer treatment .
Biological Studies : Research indicates that [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride can disrupt normal cellular functions by targeting various biological molecules. This disruption is critical for understanding its effects on cellular processes, making it a valuable biochemical probe in research .
Materials Science Applications
The compound is being explored for its role in synthesizing novel materials with unique electronic and optical properties. Its structural features allow for the development of materials that could be used in advanced technological applications .
Case Studies
- Anticancer Activity : A study demonstrated that [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride exhibited significant cytotoxicity against various cancer cell lines. The study highlighted its ability to induce apoptosis through DNA damage mechanisms, suggesting its potential as a lead compound for developing new anticancer drugs .
- Biochemical Probing : Another research effort focused on the compound's interaction with specific proteins involved in cancer progression. The findings indicated that it could serve as a tool for probing signaling pathways in cancer cells, providing insights into potential therapeutic targets .
- Material Development : In materials science, researchers have utilized [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride to create hybrid materials that exhibit enhanced conductivity and photostability. These materials are being investigated for applications in organic electronics and photonic devices .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Anticancer Research | Potential anticancer agent; induces apoptosis via DNA damage mechanisms |
| Biological Studies | Disrupts normal cellular functions; valuable biochemical probe |
| Materials Science | Synthesis of novel materials with unique electronic and optical properties |
Mechanism of Action
The mechanism of action of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride involves its interaction with biological molecules:
Molecular Targets: DNA, proteins, and enzymes.
Pathways Involved: The compound can form covalent bonds with nucleophilic sites on DNA and proteins, leading to inhibition of cellular processes and potential cytotoxic effects.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride, differing in substituents or substitution patterns:
Physicochemical Properties
- Solubility: The dihydrochloride form (CAS: 1453472-98-4) enhances aqueous solubility compared to non-ionic hydrazines .
Biological Activity
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its anticancer properties, mechanism of action, and related studies.
Chemical Structure and Properties
The compound's structure can be described as a hydrazine derivative with a methoxynaphthalene moiety, which is hypothesized to contribute to its biological effects. The general formula is CHNO·HCl, indicating the presence of a methoxy group that may enhance its lipophilicity and biological interactions.
Biological Activity Overview
Recent studies have highlighted the potential of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride in various biological assays:
1. Anticancer Activity
Research has indicated that hydrazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to [(2-Methoxynaphthalen-1-yl)methyl]hydrazine have shown promising results in inhibiting cell proliferation in breast (MCF-7), liver (HepG2), and colorectal (HCT-116) cancer cells. The cytotoxicity is often measured using assays such as the Sulforhodamine B (SRB) assay, which quantifies cell viability post-treatment.
The mechanisms underlying the anticancer activity of hydrazine derivatives like [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride may involve:
- EGFR Inhibition : Some studies suggest that these compounds can inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential.
Case Studies
Several case studies have been conducted to evaluate the efficacy of hydrazine derivatives:
Case Study 1: Antiproliferative Effects
A study published in Scientific Reports demonstrated that a related compound exhibited significant antiproliferative activity against MCF-7 and HepG2 cells with IC50 values comparable to doxorubicin, a standard chemotherapeutic agent. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cell signaling pathways.
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort investigated the structure-activity relationship of various hydrazine derivatives, showing that modifications on the naphthalene ring significantly influenced their biological activity. Substituents such as methoxy and halogen groups were found to enhance cytotoxicity against cancer cell lines, emphasizing the importance of chemical structure in determining biological efficacy.
Safety and Toxicity
While promising, it is essential to consider the safety profile of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride. Preliminary toxicity assessments indicate low toxicity in normal cell lines; however, comprehensive toxicity studies are necessary to establish safe dosage levels for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride, and how can purity be maximized?
- Methodology : The synthesis typically involves reacting (2-methoxynaphthalen-1-yl)methanol with hydrazine hydrate under acidic conditions. A key step is the use of two-stage crystallization to remove impurities, as demonstrated in clean production processes for related hydrazine derivatives . Automated flow reactors may enhance yield consistency, as seen in industrial synthesis of aromatic amines .
- Characterization : Confirm purity via ¹H/¹³C NMR (to identify methoxy and naphthalene protons) and mass spectrometry (to verify molecular ion peaks). Compare spectral data with structurally similar compounds, such as (2-methylbenzyl)hydrazine hydrochloride .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology : Use FT-IR to detect N–H stretching (3100–3300 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹) from the methoxy group. X-ray crystallography (via SHELXL refinement) resolves π-stacking interactions in the naphthalene ring, a common feature in aromatic hydrazines .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy groups) influence the compound’s reactivity in nucleophilic reactions?
- Mechanistic Insight : The methoxy group at the 2-position donates electron density via resonance, activating the naphthalene ring for electrophilic substitution. This contrasts with halogenated derivatives (e.g., 3-bromo-4-chlorophenyl analogs), where electron-withdrawing groups stabilize transition states in condensation reactions .
- Kinetic Analysis : Conduct pseudo-first-order kinetic studies under varying pH and solvent polarity to quantify nucleophilic attack rates .
Q. What factors contribute to the compound’s stability under storage or reaction conditions?
- Degradation Pathways : Prolonged exposure to UV light or heat (>80°C) can induce cleavage of the hydrazine moiety, forming naphthaldehyde derivatives. Monitor degradation via HPLC-MS and compare with stability profiles of methylcyclohexyl hydrazine hydrochlorides .
- Mitigation Strategies : Store in amber vials at –20°C and use antioxidants (e.g., BHT) in reaction buffers to suppress radical-mediated decomposition .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting nucleophilic regions (hydrazine group) and hydrophobic pockets (naphthalene ring). Compare with docking studies of quinoline hydrazines, which show affinity for kinase active sites .
- Validation : Cross-reference computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data to quantify binding constants .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported crystallographic parameters for similar hydrazine derivatives?
- Root Cause : Variations in torsion angles (e.g., C–N–N–C) may arise from differences in crystallization solvents or counterion interactions. For example, chloride ions in hydrochloride salts can distort packing motifs .
- Resolution : Re-refine X-ray data using SHELXL with updated scattering factors and validate against high-resolution (<1.0 Å) datasets. Apply Hirshfeld surface analysis to quantify intermolecular interactions .
Q. Why do synthetic yields vary significantly across published protocols for aromatic hydrazines?
- Critical Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
